5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
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Overview
Description
5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a chlorophenyl group, an iminomethyl group, and a sulfanylidenepyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments would be crucial to maintain the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iminomethyl group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[(3-Bromophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- 5-[(3-Fluorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
- 5-[(3-Methylphenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one
Uniqueness
The presence of the chlorophenyl group in 5-[(3-Chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This makes it distinct from its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
5-[(3-chlorophenyl)iminomethyl]-1-ethyl-6-hydroxy-2-sulfanylidenepyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-2-17-12(19)10(11(18)16-13(17)20)7-15-9-5-3-4-8(14)6-9/h3-7,19H,2H2,1H3,(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRAMUJBBDBXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=O)NC1=S)C=NC2=CC(=CC=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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